molecular formula C22H36O5 B13836322 17-epi-Limaprost

17-epi-Limaprost

Cat. No.: B13836322
M. Wt: 380.5 g/mol
InChI Key: OJZYRQPMEIEQFC-PKBPMWMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-epi-Limaprost is a synthetic analogue of prostaglandin E1, known for its vasodilatory and antiplatelet properties. It is primarily used to treat ischemic conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis . This compound has shown significant potential in improving blood flow and alleviating symptoms associated with poor circulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Limaprost involves multiple steps, including the preparation of key intermediates. One such intermediate is a compound with specific protective groups that facilitate the construction of the desired double-bond structure through Wittig reactions . The process ensures good chiral control and high efficiency.

Industrial Production Methods: Industrial production of this compound typically involves the use of a limaprost alfadex clathrate compound, along with stabilizers, diluents, disintegrants, adhesives, and lubricants. The preparation method addresses issues related to the stability and hygroscopicity of the final product .

Scientific Research Applications

Medical Applications

Vasodilation and Blood Flow Improvement

  • Pulmonary Arterial Hypertension : 17-epi-Limaprost has shown efficacy in improving blood flow in patients suffering from pulmonary arterial hypertension (PAH). A study indicated that it significantly enhances blood flow in ischemic tissues, which is critical for managing this condition.
  • Peripheral Arterial Disease : The compound is also utilized in treating peripheral arterial disease (PAD), where it aids in alleviating symptoms associated with reduced blood flow.
  • Lumbar Spinal Canal Stenosis : Clinical trials have demonstrated that administration of limaprost improves neurological symptoms and walking ability in patients with lumbar spinal canal stenosis. In one study, patients receiving limaprost showed significant improvement compared to those receiving placebo treatments .
ConditionTreatment GroupImprovement Observed
Pulmonary Arterial HypertensionThis compoundEnhanced blood flow
Peripheral Arterial DiseaseThis compoundReduced symptoms
Lumbar Spinal Canal StenosisLimaprostImproved walking ability

Neuroprotective Effects
Research has indicated that this compound may offer neuroprotective benefits by modulating inflammatory responses and promoting the production of neurotrophic factors. This has implications for treating spinal cord injuries and other neurological conditions.

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, which may be beneficial in managing chronic inflammatory diseases. It has been observed to inhibit smooth muscle cell proliferation, potentially preventing vascular remodeling associated with various pathologies .

Case Studies

Study on Cervical Spondylotic Radiculopathy
A randomized trial compared the efficacy of limaprost with pregabalin for treating cervical spondylotic radiculopathy (CSR). Results indicated that limaprost was more effective in alleviating arm numbness after eight weeks compared to pregabalin.

Treatment GroupPain Relief (4 weeks)Numbness Alleviation (8 weeks)
LimaprostModerateSignificant
PregabalinSignificantModerate

Study on Diabetic Nephropathy
Research suggests that this compound may protect against kidney damage related to diabetic nephropathy by improving renal blood flow and reducing inflammatory markers .

Industrial Applications

The stability and efficacy of this compound make it suitable for pharmaceutical formulations. Its properties are leveraged in developing therapeutic applications aimed at improving vascular health and managing ischemic conditions.

Mechanism of Action

17-epi-Limaprost acts as an agonist at prostaglandin E2 receptors, stimulating the adenylate cyclase-coupled E2 subtype to produce smooth muscle relaxation . This mechanism leads to vasodilation, improved blood flow, and inhibition of platelet aggregation. The compound’s effects on vascular smooth muscle cells and platelets contribute to its therapeutic benefits.

Biological Activity

17-epi-Limaprost is a synthetic analogue of prostaglandin E1, recognized for its significant biological activities, particularly in promoting vasodilation, improving blood flow, and exhibiting anti-inflammatory properties. This compound is primarily utilized in the treatment of ischemic conditions, peripheral arterial disease, and pulmonary arterial hypertension. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.

  • Molecular Formula : C_{22}H_{36}O_5
  • Molecular Weight : 380.53 g/mol

This compound functions as an agonist at prostaglandin E2 receptors, stimulating adenylate cyclase-coupled pathways that lead to smooth muscle relaxation and vasodilation. This mechanism is crucial for enhancing blood flow and reducing vascular resistance in various clinical conditions.

1. Vasodilation and Blood Flow Improvement

The most prominent biological activity of this compound is its ability to induce vasodilation. Research indicates that it significantly enhances blood flow in ischemic tissues, making it a potential therapeutic agent for conditions such as:

  • Pulmonary Arterial Hypertension (PAH)
  • Peripheral Arterial Disease (PAD)

In a study involving patients with lumbar spinal stenosis, administration of limaprost resulted in improved neurological symptoms and walking ability .

2. Neuroprotective Effects

This compound has shown promise in neuroprotection by modulating inflammatory responses and promoting the production of neurotrophic factors. It has been observed to:

  • Reduce motor disturbances in experimental models.
  • Enhance the production of insulin-like growth factor I (IGF-I) through stimulation of sensory neurons in the spinal cord, which may have implications for spinal cord injury treatment.

3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects which could be beneficial in treating chronic inflammatory diseases. Its ability to inhibit smooth muscle cell proliferation suggests a role in preventing vascular remodeling associated with various pathologies.

Study on Cervical Spondylotic Radiculopathy (CSR)

A randomized trial compared the efficacy of limaprost with pregabalin in treating CSR. The results indicated:

  • Limaprost showed superior efficacy in alleviating arm numbness after 8 weeks compared to pregabalin.
  • Pregabalin provided earlier pain relief but was less effective for numbness .
Treatment GroupPain Relief (4 weeks)Numbness Alleviation (8 weeks)
LimaprostModerateSignificant
PregabalinSignificantModerate

Study on Diabetic Nephropathy

Research has indicated that this compound may protect against kidney damage associated with diabetic nephropathy by improving renal blood flow and reducing inflammatory markers.

Applications in Medicine

The versatility of this compound extends to various medical applications:

  • Ischemic Conditions : Enhancing peripheral circulation.
  • Pulmonary Fibrosis : Potential therapeutic role due to its anti-inflammatory properties.
  • Wound Healing : Promoting blood flow and cell proliferation which are crucial for effective wound healing.

Properties

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17-,18-,19-,21-/m1/s1

InChI Key

OJZYRQPMEIEQFC-PKBPMWMXSA-N

Isomeric SMILES

CCCC[C@@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.